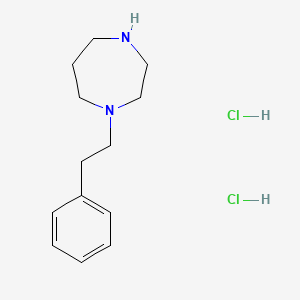

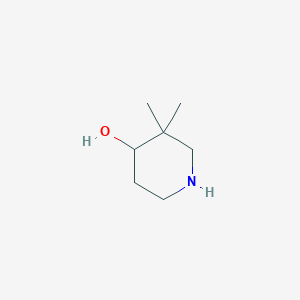

![molecular formula C11H12FN3S B1322102 6-氟-2-(哌嗪-1-基)苯并[d]噻唑 CAS No. 401567-36-0](/img/structure/B1322102.png)

6-氟-2-(哌嗪-1-基)苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

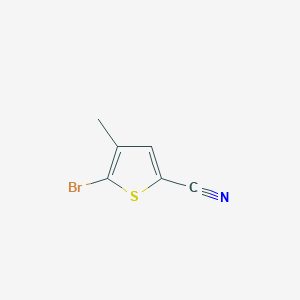

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as 6-FPB, is a heterocyclic compound belonging to the benzothiazole family. It is a white crystalline solid with a molecular weight of 265.3 g/mol and a boiling point of 315°C. 6-FPB has a wide variety of applications in scientific research due to its unique properties, including its ability to act as a ligand, a chelator, or a catalyst. In addition, 6-FPB has been studied for its ability to interact with proteins, enzymes, and other biomolecules. This article will discuss the synthesis of 6-FPB, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

抗结核应用

6-氟-2-(哌嗪-1-基)苯并[d]噻唑: 在抗结核病(TB)的斗争中显示出前景。 最近的研究强调了合成具有显著体外和体内抗结核活性的新型苯并噻唑类化合物 。这些化合物已与标准参考药物进行比较,显示出对结核分枝杆菌更好的抑制效力。 这些化合物的分子对接研究靶向 DprE1 酶,旨在寻找具有增强抗结核效果的有效抑制剂 。

药物化学

在药物化学中,该化合物因其杂环结构而被利用,这是药物设计中的一个关键特征。它作为药效团,有助于开发具有潜在治疗应用的新药。 它在合成具有抗菌、抗逆转录病毒和抗癌特性的化合物方面的作用尤其值得注意 。

化学

在化学上,6-氟-2-(哌嗪-1-基)苯并[d]噻唑参与各种合成途径,包括重氮偶联和 Knoevenagel 缩合。 它是一种用于创建具有特定功能的复杂分子的构建块,并用于合成其他氟化构建块 。

生物学

在生物学中,该化合物的衍生物因其抑制脲酶等酶的能力而被探索,脲酶对病原细菌的生存至关重要。 抑制此类酶可以预防由尿素分解菌引起的感染,使其成为生物研究的宝贵工具 。

药理学

在药理学上,6-氟-2-(哌嗪-1-基)苯并[d]噻唑是探索新型治疗剂的一部分。 它参与了合成针对各种癌细胞系进行细胞毒性测试的分子,旨在发现新的抗癌药物 。

材料科学

在材料科学中,该化合物用于开发具有潜在应用于各个行业的材料。 它在合成具有独特性质的化合物(例如液晶和传感器)方面的作用尤其令人感兴趣。

环境科学

虽然环境科学中的直接应用尚未明确记录,但该化合物在合成可用于环境感测和监测的材料方面的作用是隐含的。 其衍生物可能是开发对环境变化做出反应的新型传感器或材料的一部分 。

分析化学

最后,在分析化学中,6-氟-2-(哌嗪-1-基)苯并[d]噻唑用于开发分析方法。 它使用核磁共振、高效液相色谱和液相色谱-质谱等技术对其物理和化学性质进行研究,这些技术对于了解其行为和作为分析标准的潜力至关重要 。

作用机制

Target of Action

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as FPBT, is a heterocyclic compound that has been reported to exhibit a broad range of biological activitiestuberculosis , suggesting that FPBT may also target similar biochemical pathways.

Mode of Action

tuberculosis . This suggests that FPBT may interact with its targets to disrupt essential biochemical pathways in these organisms, leading to their inhibition.

Biochemical Pathways

tuberculosis . This suggests that FPBT may affect similar biochemical pathways, leading to the inhibition of these organisms.

Pharmacokinetics

, which is within the optimal range for oral bioavailability in drug design. This suggests that FPBT may have favorable ADME properties that contribute to its bioavailability.

Result of Action

tuberculosis , suggesting that FPBT may have similar inhibitory effects at the molecular and cellular level.

Action Environment

. This suggests that environmental factors may influence the action and efficacy of FPBT.

生化分析

Biochemical Properties

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. The compound binds to the active sites of these enzymes, thereby preventing their normal function. Additionally, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

The effects of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival. Additionally, 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

属性

IUPAC Name |

6-fluoro-2-piperazin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAAUUMNBLXAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)